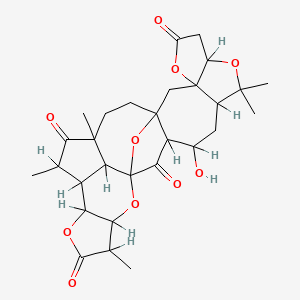

Lancifodilactone C

Description

Properties

IUPAC Name |

12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFGQJNQESAHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC(C6C5=O)O)C(OC7CC(=O)O8)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Intricate Architecture of Lancifodilactone C: A Technical Guide

For Immediate Release

Kunming, China – December 2, 2025 – Researchers in the field of natural product chemistry and drug development now have access to a detailed technical guide on the chemical structure of Lancifodilactone C, a complex nortriterpenoid isolated from Schisandra lancifolia. This guide provides a comprehensive overview of its molecular architecture, spectroscopic data, and the experimental protocols used for its characterization, catering to the needs of scientists engaged in phytochemical research and the development of novel therapeutics.

This compound, a member of the highly oxygenated and structurally diverse lancifodilactone family, possesses a complex polycyclic skeleton that has garnered significant interest within the scientific community. Its intricate architecture presents both a challenge and an opportunity for medicinal chemistry and total synthesis endeavors.

Core Chemical Structure

This compound is characterized by the molecular formula C₂₉H₃₆O₁₀. The core of the molecule is a complex, rearranged nortriterpenoid framework. The structure features a unique assemblage of lactone rings and a densely functionalized carbocyclic system. The absolute stereochemistry of the molecule has been determined through extensive spectroscopic analysis and is crucial for its biological activity.

A definitive two-dimensional representation of the chemical structure of this compound is presented below:

The Enigmatic Architecture of Schisandra Nortriterpenoids: A Technical Guide to Their Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Schisandra is a rich source of structurally diverse and biologically active secondary metabolites, among which the nortriterpenoids stand out for their complex and unique chemical architectures. These highly oxygenated and rearranged C28 or C29 compounds, derived from a C30 triterpenoid (B12794562) precursor, exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. Despite significant progress in their isolation and structural elucidation, the biosynthetic pathway leading to these intricate molecules in Schisandra remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and postulated pathways of nortriterpenoid biosynthesis in Schisandra, integrating available data and outlining key experimental methodologies for future research in this fascinating area of natural product biosynthesis.

The General Triterpenoid Biosynthetic Pathway: The Foundation for Nortriterpenoid Diversity

The biosynthesis of all triterpenoids, including the precursors to nortriterpenoids, originates from the isoprenoid pathway. In plants, two independent pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids, produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The initial steps leading to the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate.

-

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the C30 linear hydrocarbon, squalene.

-

Epoxidation: Squalene is then epoxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene.

This 2,3-oxidosqualene serves as the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the cyclization of the linear precursor into various polycyclic triterpenoid skeletons. In the context of Schisandra nortriterpenoids, the key precursors are believed to be of the cycloartane (B1207475) or lanostane (B1242432) type.

Proposed Biosynthetic Pathway of Nortriterpenoids in Schisandra

While the precise enzymatic steps are yet to be fully elucidated, a plausible biosynthetic pathway for the formation of the characteristic nortriterpenoid skeletons in Schisandra, such as the schisanartane and schiartane types, has been postulated based on the structures of isolated intermediates and known biochemical transformations.[1] The key events are believed to be the cyclization of 2,3-oxidosqualene followed by a series of oxidative modifications and skeletal rearrangements catalyzed primarily by cytochrome P450 monooxygenases (CYP450s).

Cyclization of 2,3-Oxidosqualene

The initial cyclization of 2,3-oxidosqualene in Schisandra is likely catalyzed by a cycloartane synthase (CAS) or a lanosterol (B1674476) synthase (LSS), leading to the formation of cycloartane or lanostane, respectively. These enzymes belong to the oxidosqualene cyclase (OSC) family. The presence of both cycloartane- and lanostane-type triterpenoids in Schisandra suggests the involvement of one or both of these OSCs.

Post-Cyclization Modifications and Skeletal Rearrangements

Following the initial cyclization, the triterpenoid backbone undergoes extensive modifications, which are characteristic of nortriterpenoid biosynthesis. These modifications are thought to be primarily mediated by CYP450s and may involve other enzyme classes like isomerases. The proposed sequence of events leading to the schisanartane skeleton includes:

-

Oxidative Demethylation: Loss of one or two carbon atoms, typically from the C4 or C14 positions of the triterpenoid skeleton, to yield a "nor-" structure.

-

Skeletal Rearrangement: Migration of methyl groups and cleavage of C-C bonds, leading to the formation of unique ring systems. For instance, the formation of the pre-schisanartane skeleton is a key proposed step.[2]

-

Further Oxidations and Lactonizations: Introduction of multiple hydroxyl, keto, and carboxyl groups, often followed by intramolecular esterification to form lactone rings, which are common features of Schisandra nortriterpenoids.

Recent studies in other plant species have demonstrated that CYP450s, in conjunction with isomerases, can catalyze complex skeletal rearrangements of triterpenoid scaffolds after the initial cyclization.[3][4] A similar enzymatic machinery is likely responsible for the biosynthesis of the diverse nortriterpenoid skeletons in Schisandra.

Quantitative Data on Nortriterpenoids in Schisandra

Quantitative analysis of nortriterpenoids and their precursors in different Schisandra species and tissues can provide valuable insights into the biosynthetic pathway and its regulation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful techniques for these analyses.[5][6]

Table 1: Quantitative Analysis of Selected Nortriterpenoids and Lignans (B1203133) in Schisandra Species

| Compound | S. chinensis (Fruit) (µg/g) | S. sphenanthera (Fruit) (µg/g) | Reference |

| Schindilactone A | 1.5 - 10.2 | Not Detected | [5] |

| Schindilactone B | 0.8 - 5.5 | Not Detected | [5] |

| Schindilactone C | 2.1 - 15.8 | Not Detected | [5] |

| Wuweizidilactone H | 0.5 - 3.1 | Not Detected | [5] |

| Schisandrin | 1500 - 4500 | 100 - 500 | [5] |

| Gomisin A | 500 - 2000 | 50 - 250 | [5] |

Note: The values represent a range observed in different samples and are for illustrative purposes. Actual concentrations can vary significantly based on genetic and environmental factors.

Experimental Protocols for Elucidating the Biosynthetic Pathway

The functional characterization of the enzymes involved in nortriterpenoid biosynthesis in Schisandra is crucial for a complete understanding of the pathway. The following sections outline generalized experimental protocols that can be adapted for this purpose, based on established methods from other plant systems.[7][8]

Identification of Candidate Genes from Transcriptome Data

Transcriptome sequencing of Schisandra tissues actively producing nortriterpenoids can reveal candidate genes encoding OSCs and CYP450s.[9][10]

Experimental Workflow:

-

RNA Extraction and Sequencing: Isolate total RNA from relevant Schisandra tissues (e.g., fruits, stems) and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads to reconstruct a comprehensive set of transcripts.

-

Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to identify putative OSCs and CYP450s.

-

Differential Expression Analysis: Compare transcript abundance across different tissues or developmental stages to identify candidate genes whose expression correlates with nortriterpenoid accumulation.

Cloning and Heterologous Expression of Candidate Genes

Candidate genes identified from transcriptome analysis need to be functionally characterized through heterologous expression in a suitable host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.[11]

Methodology for Yeast Expression:

-

Gene Cloning: Amplify the full-length coding sequences of candidate OSC and CYP450 genes from Schisandra cDNA and clone them into a yeast expression vector.

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain. For OSC characterization, a lanosterol synthase-deficient yeast strain (e.g., GIL77) is often used. For CYP450s, a strain engineered to express a plant-specific cytochrome P450 reductase (CPR) is preferable to ensure sufficient electron transfer.

-

Cultivation and Induction: Grow the transformed yeast cultures and induce gene expression.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast cultures and analyze them by GC-MS or LC-MS to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays using purified recombinant enzymes or microsomal preparations from the heterologous host can provide detailed kinetic parameters of the enzymes.

Protocol for a Microsomal CYP450 Assay:

-

Microsome Preparation: Isolate microsomes from yeast or N. benthamiana expressing the candidate Schisandra CYP450 and its corresponding CPR.

-

Assay Reaction: Set up a reaction mixture containing:

-

Microsomal preparation

-

Substrate (e.g., a cycloartane-type triterpenoid)

-

NADPH as a cofactor

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Product Analysis: Analyze the extracted products by HPLC or LC-MS/MS to identify and quantify the metabolites formed.

Conclusion and Future Perspectives

The biosynthesis of nortriterpenoids in Schisandra represents a fascinating example of the chemical diversification of natural products. While the complete pathway remains to be elucidated, the combination of phytochemical analysis, transcriptomics, and heterologous expression provides a powerful toolkit for unraveling the enzymatic machinery responsible for the formation of these complex molecules. Future research should focus on the functional characterization of candidate OSCs and CYP450s from Schisandra to definitively establish their roles in the proposed biosynthetic pathway. A thorough understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of these valuable compounds for pharmaceutical applications.

References

- 1. Structure characterization and possible biogenesis of three new families of nortriterpenoids: schisanartane, schiartane, and 18-norschiartane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of biogenetically related highly oxygenated nortriterpenoids from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometric procedure for qualitative and quantitative analyses of nortriterpenoids and lignans in the genus Schisandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cloning and Functional Characterization of Three Branch Point Oxidosqualene Cyclases from Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. De novo transcriptome assembly of Schisandra chinensis Turcz. (Baill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative transcriptome analysis reveals candidate genes related to the sex differentiation of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

An In-depth Technical Guide to the Lancifodilactone Core: Chemical Properties, Stability, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lancifodilactone core, a defining feature of a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus, represents a scaffold of significant interest in medicinal chemistry. These natural products exhibit a range of biological activities, including anti-HIV and cytotoxic effects. This technical guide provides a comprehensive overview of the known chemical properties, stability considerations, and biological activities associated with the lancifodilactone core and related schisanartane nortriterpenoids. Detailed experimental protocols for relevant biological assays are provided, and key signaling pathways potentially modulated by this class of compounds are illustrated. This document aims to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on this unique natural product architecture.

Chemical Properties of the Lancifodilactone Core

The lancifodilactone core is a complex, highly oxygenated polycyclic structure. The asymmetric total synthesis of lancifodilactone G acetate (B1210297) has been achieved, confirming its intricate stereochemistry.[1][2] Key structural features often include a lactone moiety, multiple hydroxyl groups, and a congested carbon skeleton. Spectroscopic data, including 1D and 2D NMR, are crucial for the characterization of these complex molecules.

While specific quantitative data on the physicochemical properties of the lancifodilactone core are not extensively reported in the available literature, its highly oxygenated nature suggests a degree of polarity that influences its solubility and chromatographic behavior.

Stability of the Lancifodilactone Core

A thorough understanding of the stability of the lancifodilactone core is critical for its development as a potential therapeutic agent. While specific forced degradation studies on the lancifodilactone core are not publicly available, general principles of stability testing for natural products, particularly those containing lactone functionalities and susceptible to oxidation, provide a framework for assessing its stability profile.

2.1. General Considerations for Stability Testing

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[3][4][5][6] These studies involve subjecting the compound to stress conditions such as heat, humidity, acid, base, light, and oxidation to accelerate its decomposition.[3][4][5][6]

2.2. Potential Degradation Pathways

Based on the functional groups present in the lancifodilactone core, several degradation pathways can be anticipated:

-

Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring to form a hydroxy carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The presence of multiple hydroxyl groups and other oxidizable moieties suggests that the core may be sensitive to oxidative degradation.

-

Thermal Degradation: Complex triterpenoids can undergo decomposition at elevated temperatures. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques to study the thermal stability of such compounds.

-

Photodegradation: Exposure to UV or visible light can lead to degradation, particularly in the presence of chromophores within the molecule. Photostability testing is a crucial component of stability assessment as per ICH guidelines.

Due to the lack of specific studies on the lancifodilactone core, it is recommended that any research or development involving this scaffold includes a comprehensive forced degradation study to elucidate its specific degradation profile and identify the resulting degradants.

Biological Activity

The lancifodilactone core and related nortriterpenoids from Schisandra species have been reported to exhibit interesting biological activities.

3.1. Anti-HIV Activity

Lancifodilactone G was reported to exhibit anti-HIV activity in a 2005 study by Sun et al. in Organic Letters. However, the specific EC50 value is not provided in the abstract of this publication, and access to the full text is required for this quantitative data.

3.2. Cytotoxic Activity

Table 1: Cytotoxic Activity of Schisanartane Nortriterpenoids against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Schirubrisin B | PC3 (prostate) | 3.21 ± 0.68 | [3] |

| MCF7 (breast) | 13.30 ± 0.68 | [3] | |

| Schisantherin A | HepG2 (liver) | 6.65 | [5] |

| Hep3B (liver) | 10.50 | [5] | |

| Huh7 (liver) | 10.72 | [5] | |

| Propinquanin B | HL-60 (leukemia) | < 10 | [6] |

| Hep-G2 (liver) | < 10 | [6] | |

| Granditriol Analogues (11, 12, 15) | HepG2 (liver) | Notable | [7] |

Note: "Notable" indicates that the study reported significant activity but did not provide specific IC50 values in the abstract.

Potential Signaling Pathways

The precise molecular mechanisms of action for the lancifodilactone core are not yet fully elucidated. However, the known anti-inflammatory and antioxidant properties of extracts from Schisandra species suggest potential interactions with key cellular signaling pathways involved in inflammation and cell survival. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

4.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation, cell proliferation, and survival. It is plausible that compounds containing the lancifodilactone core may exert anti-inflammatory effects by modulating this pathway.

Figure 1: Simplified NF-κB Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of the lancifodilactone core and its derivatives.

5.1. Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant.

Workflow:

Figure 2: LDH Cytotoxicity Assay Workflow

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

Lancifodilactone core compound (or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (medium with solvent) and positive controls (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive control (maximum LDH release). Determine the IC50 value, the concentration of the compound that causes 50% cell death.

5.2. Anti-inflammatory Assay (TNF-α and IL-6 Measurement)

This protocol describes the measurement of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow:

Figure 3: Anti-inflammatory Assay Workflow

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

24-well cell culture plates

-

Lancifodilactone core compound (or derivatives)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophage cells into a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the test compound).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

-

Data Analysis: Measure the absorbance and calculate the concentrations of TNF-α and IL-6 in the supernatants based on a standard curve. Determine the percentage of inhibition of cytokine production by the test compound.

Conclusion and Future Directions

The lancifodilactone core represents a fascinating and complex chemical scaffold with demonstrated potential for biological activity. While the total synthesis of lancifodilactone G acetate has been a significant achievement, a comprehensive understanding of the core's chemical stability and a detailed elucidation of its mechanism of action are still areas that require further investigation. The cytotoxicity data from related nortriterpenoids are promising and warrant a more thorough evaluation of the lancifodilactone core itself against a broader panel of cancer cell lines. Furthermore, obtaining a definitive EC50 value for the anti-HIV activity of lancifodilactone G is a critical next step. Future research should focus on conducting systematic forced degradation studies to map the stability profile of the lancifodilactone core, which is essential for any drug development program. Mechanistic studies to confirm its interaction with signaling pathways such as NF-κB will provide valuable insights into its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. web.vscht.cz [web.vscht.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Triterpenoids from the stems of Schisandra grandiflora and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Novel Nortriterpenoids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel nortriterpenoids. It is intended for researchers, scientists, and drug development professionals interested in this promising class of natural products. This document details the isolation of these compounds, their structural elucidation, and their potential as therapeutic agents, with a focus on their cytotoxic and anti-inflammatory activities.

Introduction to Nortriterpenoids

Nortriterpenoids are a class of triterpenoids that have lost one or more carbon atoms from the basic 30-carbon skeleton. This structural modification often leads to unique and complex molecular architectures with significant biological activities. These compounds are found in a variety of natural sources, including plants and fungi, and have garnered considerable attention in the field of drug discovery for their potential as anti-cancer and anti-inflammatory agents.

Discovery and Isolation of Novel Nortriterpenoids

The discovery of novel nortriterpenoids typically begins with the screening of natural extracts for biological activity. Promising extracts are then subjected to bioassay-guided fractionation to isolate the active compounds.

General Isolation Workflow

The isolation of nortriterpenoids is a multi-step process that involves extraction, fractionation, and purification.

Preliminary Biological Activity of Lancifodilactone C: A Review of Available Data

Researchers, scientists, and drug development professionals often seek to understand the therapeutic potential of novel natural products. Lancifodilactone C, a nortriterpenoid isolated from the genus Schisandra, represents one such compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the biological activity screening of this specific molecule.

While numerous studies have focused on the isolation and characterization of various compounds from Schisandra species, specific data regarding the anti-inflammatory or anticancer activities of this compound remains elusive. Publications that mention this compound primarily do so in the context of isolating new, related compounds and reporting the biological activities of those novel molecules.

For instance, a study on bioactive nortriterpenoids from Schisandra grandiflora reported the isolation of this compound alongside several new compounds, but only detailed the cytotoxic and anti-HIV-1 activities of the newly discovered schigrandilactones A, B, and C.[1][2] Similarly, other research on Schisandra lancifolia has focused on the anti-HIV activity of newly isolated lancifodilactones, without providing specific data for this compound.[3][4]

The broader class of nortriterpenoids from the Schisandra genus is known to possess a range of biological activities, including cytotoxic, anti-inflammatory, and anti-HIV properties.[5] This suggests that this compound may also exhibit such activities, but dedicated screening assays are required to confirm this hypothesis.

Currently, there is no available quantitative data, experimental protocols, or established signaling pathways specifically associated with the preliminary biological activity screening of this compound for anti-inflammatory or anticancer effects.

Given the absence of specific data for this compound, this guide cannot provide the requested in-depth analysis, data tables, or experimental methodologies. Further research and biological screening are necessary to elucidate the potential therapeutic properties of this compound. Future studies should aim to perform comprehensive in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, and other potential biological activities.

References

In-Depth Technical Guide: Anti-HIV Activity of Triterpenoids from Schisandra Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-HIV activity of triterpenoids isolated from various Schisandra species. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel antiretroviral agents. This document summarizes quantitative data on the anti-HIV efficacy of these natural products, details the experimental protocols used to evaluate their activity, and visualizes the known mechanisms of action and experimental workflows.

Quantitative Data on Anti-HIV Activity

Triterpenoids from Schisandra species have demonstrated a range of anti-HIV-1 activities, from weak to moderate. The following tables summarize the key quantitative data from various studies, providing a comparative look at the efficacy of these compounds.

Table 1: Anti-HIV-1 Activity of Triterpenoids from Schisandra rubriflora

| Compound | EC₅₀ (µg/mL) | Virus Strain | Cell Line | Reference |

| Rubriflorin A | 10.0 | HIV-1IIIB | C8166 | [1] |

| Rubriflorin B | 16.2 | HIV-1IIIB | C8166 | [1] |

| Rubriflorin C | 81.3 | HIV-1IIIB | C8166 | [1] |

Table 2: Anti-HIV-1 Activity of Triterpenoids from Schisandra lancifolia

| Compound | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | TI | Virus Strain | Cell Line | Reference |

| Lancifodilactone H | 16.6 | >200 | >12.0 | HIV-1 | C8166 | |

| Lancifoic Acid A | >200 | >200 | - | HIV-1 | C8166 | |

| Nigranoic Acid | 26.81 | >200 | >7.46 | HIV-1 | C8166 | [2] |

Table 3: Anti-HIV-1 Activity of Nortriterpenoids from Schisandra wilsoniana

| Compound | TI (CC₅₀/EC₅₀) | Virus Strain | Cell Line | Reference |

| Wilsonianadilactone D | >8.16 | HIV-1 | Not Specified | [3] |

| Wilsonianadilactone E | >14.7 | HIV-1 | Not Specified | [3] |

| Wilsonianadilactone F | >17.5 | HIV-1 | Not Specified | [3] |

Table 4: Anti-HIV-1 Activity of Triterpenoids from Other Schisandra Species

| Compound | EC₅₀ (µg/mL) | Virus Strain | Cell Line | Species | Reference |

| Wuweizidilactone B | 28.86 | HIV-1 | C8166 | S. chinensis | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the studies on the anti-HIV activity of Schisandra triterpenoids.

Anti-HIV-1 Syncytium Formation Inhibition Assay

This assay is a common method to evaluate the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a key cytopathic effect of the virus.

Principle: HIV-1 envelope proteins expressed on the surface of infected cells can mediate fusion with CD4-expressing uninfected cells, leading to the formation of large, multinucleated giant cells called syncytia. The inhibition of syncytium formation is an indicator of a compound's potential to interfere with viral entry or cell-to-cell transmission.

Detailed Protocol (General):

-

Cell Culture:

-

Maintain C8166 cells (a human T-cell line highly susceptible to HIV-1 infection and syncytium formation) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of C8166 cells at a density of 5 x 10⁵ cells/mL to each well.

-

Add serial dilutions of the test compounds (triterpenoids) to the wells. Include a positive control (e.g., AZT) and a negative control (no compound).

-

Add HIV-1IIIB virus stock at a predetermined multiplicity of infection (MOI) to all wells except for the cell control wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3 days.

-

-

Observation and Quantification:

-

After incubation, examine the wells under an inverted microscope for the presence and number of syncytia (defined as giant cells containing more than four nuclei).

-

Count the number of syncytia in each well. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is crucial for determining if the antiviral effect of a compound is due to specific inhibition of the virus or general toxicity to the host cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed C8166 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

-

-

Compound Treatment:

-

Add serial dilutions of the test compounds to the wells. Include a cell control (no compound) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

-

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a key viral protein and a marker of viral replication.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24 antigen. The sample containing p24 is added, and the antigen binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). The addition of a substrate for HRP results in a color change that is proportional to the amount of p24 antigen present.

Detailed Protocol:

-

Sample Preparation:

-

Collect the supernatant from the infected C8166 cell cultures treated with the test compounds.

-

Lyse the virus particles in the supernatant using a lysis buffer to release the p24 antigen.

-

-

ELISA Procedure:

-

Add the prepared samples and p24 standards to the antibody-coated wells of the ELISA plate.

-

Incubate to allow the p24 antigen to bind to the capture antibody.

-

Wash the wells to remove unbound material.

-

Add the biotinylated detector antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate until a blue color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color to yellow.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using the absorbance values of the known p24 standards.

-

Calculate the concentration of p24 in the samples based on the standard curve. The EC₅₀ is the compound concentration that inhibits p24 production by 50%.

-

Mechanism of Action and Experimental Workflows

The primary reported mechanism of anti-HIV action for a triterpenoid (B12794562) from a Schisandra species is the inhibition of HIV-1 reverse transcriptase by nigranoic acid.[4][5][6] Other triterpenoids from this genus have shown anti-HIV activity through the inhibition of virus-induced cytopathic effects, suggesting interference with viral replication, though the precise molecular targets are not always fully elucidated.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the key experimental assays and the known mechanism of action of Schisandra triterpenoids against HIV-1.

This guide provides a foundational understanding of the anti-HIV potential of triterpenoids from Schisandra species. Further research is warranted to elucidate the specific molecular targets of a broader range of these compounds and to explore their potential for development as novel antiretroviral therapies.

References

- 1. Plant-derived triterpenoids and analogues as antitumor and anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 4. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Lactone Moiety in Terpenoid Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpenoids are a vast and structurally diverse class of natural products, with over 55,000 known compounds. A significant subset of these, terpenoid lactones, are characterized by the presence of a lactone ring within their terpenoid scaffold. These compounds are predominantly found in plants, particularly in the Asteraceae family, and have garnered substantial interest in the scientific community for their wide array of potent biological activities.[1][2] Terpenoid lactones are known for their cytotoxic, anti-inflammatory, antimicrobial, antimalarial, and neuroprotective properties, making them promising candidates for novel therapeutic agents.[1][3][4]

This technical guide provides an in-depth examination of the lactone moiety's crucial role in defining the bioactivity of these compounds. We will explore the underlying mechanisms of action, present key quantitative data, detail relevant experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential.

The α,β-Unsaturated Lactone: A Key Pharmacophore

The biological activity of a large number of terpenoid lactones, particularly sesquiterpene lactones, is intrinsically linked to the presence of an α,β-unsaturated carbonyl group within the lactone ring, most commonly an α-methylene-γ-lactone. This functional group acts as a potent electrophile, making it susceptible to nucleophilic attack by biological macromolecules.

The primary mechanism of action is a Michael-type addition reaction with nucleophiles, especially the sulfhydryl (thiol) groups of cysteine residues in proteins and enzymes. This covalent and often irreversible binding leads to the alkylation of target proteins, thereby altering their structure and function, which disrupts critical cellular processes. This alkylating capability is the foundation for many of the observed biological effects, from enzyme inhibition to the modulation of key signaling pathways.

Caption: Michael addition of a protein's cysteine thiol to an α-methylene-γ-lactone.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Inflammation is a complex biological response, and many terpenoid lactones exhibit potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.

Terpenoid lactones can interrupt this cascade at multiple points. For instance, parthenolide (B1678480) alkylates Cys-38 in the p65 subunit of NF-κB, while artemisolide inhibits the IKKβ subunit. This inhibition prevents the transcription of inflammatory mediators, resulting in a powerful anti-inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by various terpenoid lactones.

Cytotoxic and Anticancer Activity

The alkylating nature of terpenoid lactones makes them potent cytotoxic agents against various cancer cell lines. Their anticancer effects are multimodal, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer-related signaling pathways like NF-κB and STAT3. By inhibiting the anti-apoptotic genes regulated by NF-κB, these compounds sensitize cancer cells to apoptosis. For example, alantolactone (B1664491) has been shown to induce apoptosis in multiple myeloma cells by activating caspases and modulating Bcl-2 family proteins. The ability to induce apoptosis is a key characteristic sought in the development of new anticancer drugs.

Antimicrobial Activity

Terpenoid lactones exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism is largely attributed to their lipophilicity, which allows them to disrupt the integrity and function of microbial cytoplasmic membranes. Furthermore, the alkylation of essential enzymes and proteins via the α,β-unsaturated lactone moiety inactivates critical metabolic pathways, leading to microbial cell death. For instance, flexibilide (B1236997) and sinulariolide (B1237615) have shown activity against Bacillus subtilis and Staphylococcus aureus.

Quantitative Bioactivity Data

The bioactivity of terpenoid lactones is quantified using various metrics, such as the half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular processes and the minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Anti-inflammatory Activity of Selected Terpenoid Lactones

| Compound | Assay Target | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Arteminolide A | Farnesyl-protein transferase | - | 0.7 | |

| Arteminolide B | Farnesyl-protein transferase | - | 1.0 | |

| Arteminolide C | Farnesyl-protein transferase | - | 0.8 | |

| Arteminolide D | Farnesyl-protein transferase | - | 0.7 | |

| Unnamed Sesquiterpenoid 1 | LPS-induced NO production | RAW 264.7 | 2.38 | |

| Unnamed Sesquiterpenoid 2 | LPS-induced NO production | RAW 264.7 | 10.67 | |

| Sclerohumin O | α-amylase inhibition | - | 100.3 | |

| Sclerohumin O | α-glucosidase inhibition | - | 170.0 |

| Sclerohumin O | Lipase inhibition | - | 16.1 | |

Table 2: Cytotoxic Activity of Selected Terpenoid Lactones

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Ivalin | C2C12 | Mouse Myoblast | 2.7 - 3.3 | |

| Parthenolide | C2C12 | Mouse Myoblast | 2.7 - 3.3 | |

| Sclerohumin O | MIA PaCa-2 | Pancreatic Cancer | 11.01 | |

| Sclerohumin O | Panc-1 | Pancreatic Cancer | 19.06 | |

| Compound 3 (from S. humesi) | MIA PaCa-2 | Pancreatic Cancer | 2.52 |

| Compound 4 (from S. humesi) | MIA PaCa-2 | Pancreatic Cancer | 2.54 | |

Table 3: Antimicrobial Activity of Selected Terpenoid Lactones

| Compound(s) | Organism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Costunolide & Eremanthin | Trichophyton mentagrophytes | Antifungal | 31.25 - 250 | |

| Costunolide & Eremanthin | Aspergillus niger | Antifungal | 31.25 - 250 | |

| Various Lactones | Bacillus subtilis | Antibacterial | 50 - 400 |

| Various Lactones | Staphylococcus aureus | Antibacterial | 50 - 400 | |

Experimental Protocols

The evaluation of terpenoid lactone bioactivity relies on standardized in vitro assays. Below are methodologies for key experiments.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

Methodology:

-

Cell Seeding: Plate cells (e.g., C2C12, H9c2, or cancer cell lines) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test terpenoid lactone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control. Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Anti-inflammatory Activity (LPS-induced NO Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the terpenoid lactone for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitrite (B80452) Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: Mix an aliquot of the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes.

-

Quantification: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The lactone moiety, particularly the α,β-unsaturated system, is a critical pharmacophore that defines the bioactivity of a vast number of terpenoids. Its ability to act as a Michael acceptor and form covalent bonds with biological nucleophiles underpins the potent anti-inflammatory, cytotoxic, and antimicrobial effects observed. The targeted alkylation of key proteins in cellular signaling pathways like NF-κB provides a distinct and powerful mechanism of action.

As research continues, a deeper understanding of the structure-activity relationships will enable the rational design and semi-synthesis of novel terpenoid lactone derivatives. Such modifications could enhance efficacy, improve selectivity for target proteins, and overcome challenges like poor bioavailability, paving the way for the development of a new generation of therapeutic agents derived from these remarkable natural scaffolds.

References

- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]

- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of (+)-Lancifodilactone C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of the revised structure of (+)-Lancifodilactone C, a tricyclic triterpenoid (B12794562) with notable anti-HIV activity. The synthesis commences from the readily available (-)-Wieland-Miescher ketone and culminates in the formation of the natural product through a series of complex chemical transformations, including a key domino [4+3] cycloaddition reaction. This work is based on the first total synthesis and structural revision reported by Kuroiwa, H. et al. in the Journal of the American Chemical Society (2023).[1][2][3][4][5][6]

I. Retrosynthetic Analysis and Strategy

The synthetic approach to (+)-Lancifodilactone C hinges on a convergent strategy. The molecule is retrosynthetically disconnected into two key fragments: a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring system. The latter is constructed late in the synthesis via a novel domino [4+3] cycloaddition reaction. The bicyclic core is accessible from (-)-Wieland-Miescher ketone.[3][5][6]

II. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the revised structure of (+)-Lancifodilactone C.

| Step | Transformation | Product | Yield (%) |

| 1 | Intramolecular Cyclopropanation/Ring Opening | trans-dimethylbicyclo[4.3.0]nonane derivative | 56 |

| 2 | Silylation and Oxidation | Ketone intermediate | 95 |

| 3 | Vinylmagnesium bromide addition and PCC oxidation | α,β-unsaturated aldehyde | 85 |

| 4 | Acetonide deprotection and diol formation | Diol intermediate | 92 |

| 5 | Domino [4+3] Cycloaddition | Tricyclic intermediate | 45 |

| 6 | Methylation and Lactonization | Lactone intermediate | 76 |

| 7 | DIBAL-H reduction and HWE olefination | Ester intermediate | 68 |

| 8 | Ring-Closing Metathesis (RCM) | (+)-Lancifodilactone C (revised structure) | 89 |

III. Experimental Protocols

Detailed experimental protocols for key transformations are provided below. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are required for moisture-sensitive reactions.

Protocol 1: Synthesis of the trans-dimethylbicyclo[4.3.0]nonane core

This procedure outlines the initial steps from (-)-Wieland-Miescher ketone to form the key bicyclic intermediate.

-

Modified Birch Reduction and Ring Opening:

-

To a solution of (-)-Wieland-Miescher ketone in a mixture of THF and HMPA at -78 °C under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in THF until a deep blue color persists.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

-

To the crude product dissolved in dichloromethane (B109758) at 0 °C, add triethylamine (B128534) followed by methanesulfonyl chloride.

-

After stirring, the reaction is quenched with water and extracted.

-

The resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture is heated to reflux.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trans-dimethylbicyclo[4.3.0]nonane intermediate.

-

-

Stereoselective Ene Reaction and Hydrogenation:

-

The bicyclic intermediate is then subjected to a stereoselective ene reaction followed by hydrogenation to install the necessary stereocenters and functional groups for the subsequent steps.

-

Protocol 2: Domino [4+3] Cycloaddition Reaction

This protocol details the key step for the construction of the seven-membered ring of this compound.[3]

-

Preparation of Reactants:

-

The acetoxydiene is prepared from the trans-dimethylbicyclo[4.3.0]nonane derivative through a series of standard transformations including oxidation and enol acetate (B1210297) formation.

-

The cyclopropene alcohol is synthesized separately.

-

-

Domino Reaction:

-

To a solution of the acetoxydiene and the cyclopropene alcohol in a suitable solvent (e.g., toluene) at room temperature, add an oxidizing agent (e.g., Dess-Martin periodinane).

-

The reaction mixture is stirred at an elevated temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature, quenched, and extracted.

-

The crude product is purified by column chromatography to afford the tricyclic core of this compound. This single operation involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization.[3]

-

Protocol 3: Completion of the Total Synthesis

The final steps involve the elaboration of the tricyclic intermediate to the final natural product.

-

Lactone Formation and Olefination:

-

The tricyclic intermediate is methylated and then treated with an acid to facilitate lactonization.

-

The resulting lactone is reduced with DIBAL-H, and the subsequent aldehyde is subjected to a Horner-Wadsworth-Emmons olefination to introduce the side chain.

-

-

Ring-Closing Metathesis (RCM):

-

The diene obtained from the olefination step is dissolved in anhydrous dichloromethane and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

-

The reaction is stirred under an inert atmosphere until completion.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the revised structure of (+)-Lancifodilactone C.

-

IV. Conclusion

The total synthesis of the revised structure of (+)-Lancifodilactone C has been accomplished, starting from (-)-Wieland-Miescher ketone. The successful synthesis not only provides a route to this biologically important molecule but also led to the revision of its initially proposed structure.[3][5] The key to the synthesis is a novel domino [4+3] cycloaddition reaction that efficiently constructs the complex seven-membered ring system. This synthetic strategy and the detailed protocols provided herein will be of significant value to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Asymmetric Synthesis of Lancifodilactone G Acetate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a complex nortriterpenoid natural product. The synthesis, accomplished in 28 steps, showcases a series of strategic chemical transformations to construct the intricate polycyclic architecture of the target molecule. This note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Strategic Overview

The asymmetric total synthesis of Lancifodilactone G acetate, first reported by Yang and coworkers, is a landmark achievement in natural product synthesis.[1][2][3] The strategy hinges on the sequential construction of the molecule's complex ring system, starting from a readily available commodity chemical, 2-(triisopropylsiloxy)-1,3-butadiene.[1][2] The synthesis is characterized by several key bond formations and ring closures that efficiently build the core structure.

The retrosynthetic analysis reveals a convergent approach, where key fragments of the molecule are synthesized and then coupled. The core CDE ring system is assembled through a combination of powerful reactions, including a ring-closing metathesis. The synthesis culminates in the late-stage formation of the sensitive enol acetate moiety.

A visual representation of the overall synthetic workflow is provided below, highlighting the major transformations and intermediates.

References

Application of the Pauson-Khand Reaction in Natural Product Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, has emerged as a powerful and versatile tool in synthetic organic chemistry.[1][2][3] This reaction facilitates the construction of cyclopentenone moieties, which are key structural motifs in a wide array of biologically active natural products.[4][5] The intramolecular version of the reaction (IPKR) has proven particularly valuable in complex molecule synthesis, offering high levels of regio- and stereocontrol. This document provides a detailed overview of the application of the Pauson-Khand reaction in the total synthesis of several notable natural products, complete with quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.

Mechanism and Catalysis

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex. Subsequent coordination of the alkene, followed by a series of migratory insertions and reductive elimination, affords the cyclopentenone product. While stoichiometric amounts of cobalt carbonyl were initially required, catalytic versions using various transition metals, including cobalt, rhodium, and palladium, have been developed, significantly enhancing the reaction's utility. Additives, such as N-oxides, can promote the reaction under milder conditions.

Applications in Total Synthesis

The strategic application of the Pauson-Khand reaction has enabled the efficient synthesis of numerous complex natural products. Here, we highlight several key examples, summarizing the quantitative outcomes and providing detailed experimental procedures for the pivotal cycloaddition step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Pauson-Khand reaction step in the total synthesis of selected natural products.

| Natural Product | Catalyst System | Key Transformation | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Reference |

| Bufospirostenin A | [Rh(CO)₂Cl]₂ | Intramolecular alkoxyallene-yne cyclization | 85 | 2:1 | N/A | |

| (-)-Pentalenene | Co₂(CO)₈ | Intramolecular enyne cyclization | 51 | 7.3:1 | N/A (racemic synthesis) | |

| (-)-Kainic Acid | Co₂(CO)₈ | Intramolecular enyne cyclization | 45 | N/A | N/A (chiral pool) | |

| α-Cedrene | Co₂(CO)₈ | Intramolecular enyne cyclization | 91 | 2:1 | N/A (racemic synthesis) | |

| Paecilomycine A | Co₂(CO)₈ | Intramolecular enyne cyclization | 37 | Single isomer | N/A (chiral pool) | |

| (-)-Conidiogenone B | Co₂(CO)₈ / NMO | Tandem Nicholas/Pauson-Khand reaction | 71 | Single diastereomer | N/A (chiral pool) |

Experimental Protocols

Detailed experimental procedures for the key Pauson-Khand reaction step in the synthesis of the highlighted natural products are provided below.

Synthesis of Tetracyclic Core of Bufospirostenin A

-

Reaction: Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction of an Alkoxyallene-yne.

-

Procedure: To a solution of the allene-yne substrate (1.0 equiv) in toluene (B28343) (0.01 M) under a carbon monoxide atmosphere (balloon) is added [Rh(CO)₂Cl]₂ (0.05 equiv). The mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product as a 2:1 mixture of diastereomers.

Synthesis of the Tricyclic Core of (-)-Pentalenene

-

Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.

-

Procedure: A solution of the enyne precursor (1.0 equiv) and Co₂(CO)₈ (1.1 equiv) in heptane (B126788) (0.05 M) is heated in a sealed tube at 115 °C for 19 hours. The reaction mixture is then cooled, and the solvent is evaporated. The crude product is purified by silica gel chromatography to yield the tricyclic enone as a 7.3:1 mixture of diastereomers.

Synthesis of the Bicyclic Precursor to (-)-Kainic Acid

-

Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.

-

Procedure: To a solution of the enyne (1.0 equiv) in degassed benzene (B151609) (0.1 M) is added Co₂(CO)₈ (1.2 equiv) at room temperature under an argon atmosphere. The mixture is stirred for 1 hour, and then the solvent is removed under reduced pressure. The residue is dissolved in degassed 1,2-dichloroethane (B1671644) (0.02 M), and the solution is heated at 70 °C for 10 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the bicyclic product.

Synthesis of Cedrone (precursor to α-Cedrene)

-

Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.

-

Procedure: A solution of the enyne substrate (1.0 equiv) in methyl tert-butyl ether (MTBE) is treated with Co₂(CO)₈ (1.1 equiv) at room temperature for 2 hours. The solvent is then removed in vacuo, and the residue is dissolved in acetonitrile. The solution is cooled to 0 °C, and trimethylamine (B31210) N-oxide (4.0 equiv) is added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The crude product is purified by flash chromatography to afford cedrone as a 2:1 mixture of diastereomers.

Synthesis of the Fused Bicyclic System of Paecilomycine A

-

Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.

-

Procedure: To a solution of the enyne (1.0 equiv) in toluene (0.02 M) is added Co₂(CO)₈ (1.2 equiv). The mixture is stirred at room temperature for 3 hours, and then heated to 100 °C for 24 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclic enone as a single isomer.

Synthesis of the Linear Triquinane Core of (-)-Conidiogenone B

-

Reaction: Tandem Intramolecular Nicholas Reaction and N-oxide Promoted Pauson-Khand Reaction.

-

Procedure: To a solution of the propargyl ether precursor (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Co₂(CO)₈ (1.1 equiv) at room temperature. After stirring for 30 minutes, the solvent is removed under reduced pressure. The resulting cobalt complex is dissolved in THF (0.05 M), and N-methylmorpholine N-oxide (NMO) (3.0 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography on silica gel to yield the linear triquinane as a single diastereomer.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic sequences employing the Pauson-Khand reaction.

Caption: General schematic of the Pauson-Khand reaction.

Caption: Key steps in the total synthesis of Bufospirostenin A.

Caption: Synthetic workflow for the formal total synthesis of α-Cedrene.

Caption: Key cyclization cascade in the synthesis of (-)-Conidiogenone B.

References

- 1. Enantioselective synthesis of (-)-pentalenene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Syntheses of (-)-Conidiogenone B, (-)-Conidiogenone, and (-)-Conidiogenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Total Synthesis of Bufospirostenin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enyne Ring-Closing Metathesis in the Construction of Triterpenoid Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a vast and structurally diverse class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery. The construction of their complex, polycyclic frameworks, however, presents a significant synthetic challenge. Enyne ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the efficient synthesis of complex cyclic and polycyclic systems. This methodology, which involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne moiety, is catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. The reaction typically forms a conjugated 1,3-diene, which can serve as a versatile handle for further functionalization. This document provides a detailed overview of the application of enyne RCM in the construction of triterpenoid (B12794562) and related polycyclic frameworks, including quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

General Principles and Workflow

Enyne RCM provides a convergent and often stereoselective route to complex polycyclic systems. The general workflow for the application of enyne RCM in the synthesis of triterpenoid-like frameworks can be summarized as follows:

-

Substrate Synthesis: A key precursor containing one or more tethered alkene and alkyne functionalities is synthesized. The design of this precursor is crucial as it dictates the structure of the resulting polycyclic framework.

-

Ring-Closing Metathesis: The enyne substrate is subjected to a ruthenium-based catalyst, such as a first or second-generation Grubbs catalyst, to initiate the ring-closing cascade.

-

Product Characterization: The resulting polycyclic diene is isolated and characterized.

-

Further Functionalization: The newly formed diene can be further elaborated to introduce additional stereocenters and functional groups to complete the synthesis of the target triterpenoid.

Application Notes and Protocols for Developing Cell-Based Assays for Anti-HIV-1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the development and implementation of cell-based assays to screen for and characterize anti-HIV-1 compounds. The accurate in vitro assessment of a compound's efficacy and cytotoxicity is a critical early step in the drug development pipeline. This document outlines the principles behind common assays, provides step-by-step experimental procedures, and offers guidance on data interpretation and presentation.

Core Principles of Anti-HIV-1 Cell-Based Assays

The fundamental principle of a cell-based anti-HIV-1 assay is to measure the inhibition of viral replication in a physiologically relevant cellular environment. This is typically achieved by infecting a susceptible cell line or primary cells with HIV-1 in the presence of a test compound. The extent of viral replication is then quantified using various methods. A crucial aspect of these assays is to concurrently assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[1]

Key parameters derived from these assays include:

-

50% Inhibitory Concentration (IC50): The concentration of a compound that inhibits HIV-1 replication by 50%.

-

50% Cytotoxic Concentration (CC50): The concentration of a compound that reduces cell viability by 50%.

-

Selectivity Index (SI): The ratio of CC50 to IC50 (CC50/IC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

A typical workflow for screening compounds for anti-HIV-1 activity involves several stages, from initial cytotoxicity assessment to specific antiviral assays.

Diagram: General Workflow for Anti-HIV-1 Drug Screening

Caption: General workflow for screening and identifying anti-HIV-1 compounds.

Cytotoxicity Assays

It is essential to determine the cytotoxicity of test compounds to distinguish true antiviral activity from non-specific effects due to cell death.[1]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Target cells (e.g., MT-4, CEM, TZM-bl)

-

Complete culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of the viral core protein p24 in the supernatant of infected cell cultures, which is a direct measure of virus production.[2]

Protocol: p24 Antigen Capture ELISA

Materials:

-

Supernatants from HIV-1 infected cell cultures treated with test compounds.

-

HIV-1 p24 ELISA kit (commercial kits are widely available and recommended for consistency).[3][4]

-

Microplate reader.

Procedure:

-

Follow the manufacturer's instructions provided with the p24 ELISA kit. A general procedure is outlined below.

-

Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (containing the p24 antigen) and a standard curve of recombinant p24 to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detector antibody. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.

-

Wash the plate and add a TMB substrate solution. Incubate for 30 minutes.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of p24 in the samples by interpolating from the standard curve. The IC50 value is determined by plotting the percentage of p24 inhibition versus the compound concentration.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.

Protocol: Colorimetric Reverse Transcriptase Assay

Materials:

-

Supernatants from HIV-1 infected cell cultures.

-

Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich or XpressBio).

-

Microplate reader.

Procedure:

-

Follow the protocol provided with the commercial kit. A generalized protocol is as follows.

-

Prepare a reaction mixture containing a template-primer hybrid (e.g., poly(A)-oligo(dT)), dNTPs (with one being labeled with digoxigenin), and the cell culture supernatant.

-

Incubate the mixture to allow for the synthesis of a digoxigenin-labeled DNA strand by the RT enzyme.

-

Transfer the reaction product to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DNA.

-

Add an anti-digoxigenin antibody conjugated to HRP.

-

Add a colorimetric substrate (e.g., ABTS) and measure the absorbance.

-

The amount of color development is proportional to the RT activity. The IC50 is calculated from the dose-response curve.

Reporter Gene Assays

These assays utilize genetically engineered cell lines or viruses that express a reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein) upon successful HIV-1 infection and replication.

Protocol: Luciferase Reporter Gene Assay

Materials:

-

TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter).

-

HIV-1 virus stock.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed TZM-bl cells in a 96-well plate.

-

Pre-incubate the HIV-1 virus stock with serial dilutions of the test compounds for 1 hour at 37°C.

-

Add the virus-compound mixture to the cells and incubate for 48 hours.

-